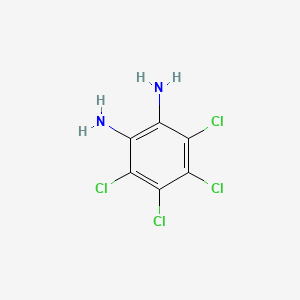

1,2-Diamino-3,4,5,6-tetrachlorobenzene

Description

Properties

CAS No. |

877-12-3 |

|---|---|

Molecular Formula |

C6H4Cl4N2 |

Molecular Weight |

245.9 g/mol |

IUPAC Name |

3,4,5,6-tetrachlorobenzene-1,2-diamine |

InChI |

InChI=1S/C6H4Cl4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2 |

InChI Key |

UTHMAQRYDNMLPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,2-Diamino-3,4,5,6-tetrafluorobenzene (CAS 2993-07-9)

- Structure : Replaces chlorine with fluorine atoms.

- Electronic Effects : Fluorine is strongly electron-withdrawing via inductive effects but can exhibit resonance donation. This contrasts with chlorine, which is less electronegative but more polarizable, leading to stronger electron-withdrawing inductive effects.

- Applications : Fluorinated diamines are used in high-performance polymers and pharmaceuticals. The tetrafluoro analog may exhibit enhanced thermal stability compared to the tetrachloro derivative due to smaller atomic size and stronger C-F bonds .

3,4,5,6-Tetrachlorobenzene-1,2-diol (Tetrachlorocatechol, CAS 1198-55-6)

- Structure: Replaces amino groups with hydroxyl (-OH) groups.

- Reactivity: The diol undergoes oxidation and chelation but lacks the nucleophilic amine functionality. It is a known metabolite in chlorobenzene biodegradation pathways .

- Physical Properties : Tetrachlorocatechol has a higher density (1.8 g/cm³) and melting point (184–186°C) compared to typical aromatic diamines, likely due to hydrogen bonding between hydroxyl groups .

3,4,5,6-Tetrachlorobenzene-1,2-dithiolate (tcdt)

- Structure : Features dithiolate (-S⁻) groups instead of amines.

- Coordination Chemistry: Forms stable complexes with transition metals (e.g., Au³⁺).

Heterocycle Formation

- Vicinal diamines like 1,2-diamino-3,4,5,6-tetrachlorobenzene can react with 1,2-dicarbonyl compounds to form quinoxalines, a reaction catalyzed by silica-bonded sulfonic acid (SBSSA) at room temperature . Chlorine substituents may slow reaction rates due to steric hindrance and electron withdrawal, compared to non-chlorinated diamines.

Coordination Chemistry

- 1,2-Diamino groups are key ligands in transition metal complexes. Platinum(II) complexes of 1,2-diamino derivatives show enhanced antitumor activity compared to cisplatin, attributed to reduced toxicity and drug resistance . The tetrachloro substitution in this compound could modulate metal-binding affinity and redox stability.

Physical and Chemical Properties (Inferred)

| Property | This compound | 1,2-Diamino-3,4,5,6-tetrafluorobenzene | Tetrachlorocatechol |

|---|---|---|---|

| Molecular Weight | ~266.9 (estimated) | 180.1 | 247.89 |

| Solubility | Low in water (similar to chlorobenzenes) | Moderate in polar solvents | Very low in water |

| Melting Point | Likely >150°C (chlorine rigidity) | Not reported | 184–186°C (decomposes) |

| Electron Effects | Strong electron-withdrawing | Mixed inductive/resonance effects | Electron-withdrawing (OH) |

Preparation Methods

Reaction Mechanism and Procedure

The reduction of 1,2-dinitrotetrachlorobenzene to 1,2-diamino-3,4,5,6-tetrachlorobenzene involves tin powder in a mixture of absolute ethanol and hydrochloric acid. The reaction proceeds via a two-electron transfer mechanism, where tin acts as a reducing agent, converting nitro groups (-NO₂) to amino groups (-NH₂).

Key Steps :

-

Suspension Preparation : 1,2-Dinitrotetrachlorobenzene (500 mg, 1.64 mmol) is suspended in 20 mL absolute ethanol and 5 mL HCl.

-

Reduction : Tin powder (660 mg, 5.56 mmol) is added, and the mixture is stirred at 45°C for 4.5 hours.

-

Workup : The product is extracted with ethyl acetate, neutralized with saturated NaHCO₃, and dried over Na₂SO₄.

-

Purification : Evaporation under vacuum yields white crystals (95% purity).

Optimization and Yield

The use of ethanol as a solvent ensures solubility of the aromatic substrate while facilitating proton transfer. Elevated temperatures (45°C) accelerate the reduction without promoting side reactions. The absence of purification steps for the intermediate underscores the efficiency of this method, achieving a 95% yield.

Multi-Step Synthesis from 1,2,3-Trichlorobenzene

Chlorination to 1,2,3,4-Tetrachlorobenzene

The process begins with the chlorination of 1,2,3-trichlorobenzene in the presence of a nuclear chlorination catalyst (e.g., AlCl₃ or FeCl₃).

Reaction Conditions :

-

Catalyst : 2.5% anhydrous FeCl₃ or AlCl₃.

-

Temperature : 80–90°C.

-

Chlorine Gas : Introduced until weight gain corresponds to one chlorine atom per molecule.

Yield : 95% with AlCl₃, dropping to 85% with suboptimal catalyst concentrations.

Nitration to 1,2,3,4-Tetrachloro-5,6-dinitrobenzene

The tetrachlorobenzene is di-nitrated using a mixture of concentrated sulfuric acid (98%) and nitric acid (95–100%) under reflux.

Typical Procedure :

-

Acid Mix : 30 parts H₂SO₄ and 20 parts HNO₃ per part tetrachlorobenzene.

-

Reaction : Reflux at 106–108°C for 2 hours.

-

Isolation : Cooling and filtration yield 79–85% 1,2,3,4-tetrachloro-5,6-dinitrobenzene.

Variants :

Reduction to this compound

The dinitro intermediate is reduced using stannous chloride (SnCl₂) in hydrochloric acid and isopropyl alcohol.

Procedure :

-

Reduction : 1.6 parts dinitro compound added to refluxing SnCl₂/HCl/IPA.

-

Workup : Dilution with water precipitates the diamine.

Comparative Analysis of Methods

Efficiency and Practicality

Advanced Modifications and Catalytic Innovations

Q & A

Q. What are the optimal synthetic routes for 1,2-diamino-3,4,5,6-tetrachlorobenzene, and how can purity be ensured?

The synthesis typically involves chlorination and amination steps starting from benzene derivatives. For example, halogenated benzene precursors (e.g., tetrachlorobenzene) can undergo nucleophilic substitution with ammonia under controlled conditions. Purity is ensured via recrystallization in non-polar solvents (e.g., hexane) and column chromatography using silica gel. Structural validation requires FT-IR (to confirm amine N-H stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR (to resolve aromatic proton environments and amine protons) .

Q. How is the molecular structure of this compound characterized experimentally?

Combined spectroscopic techniques are critical:

- FT-IR : Identifies functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹, N-H bends at ~1600 cm⁻¹).

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.0–5.0 ppm, broad). ¹³C NMR confirms chlorine substitution patterns via deshielded aromatic carbons (δ 120–140 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 271.88 for C₆H₄Cl₄N₂) .

Q. What are the key thermodynamic properties of this compound, and how are they measured?

Critical data include:

- Enthalpy of Formation (ΔfH°) : Determined via combustion calorimetry. For tetrachlorobenzene derivatives, ΔfH°(gas) ≈ -32.6 kJ/mol and ΔfH°(solid) ≈ -110.2 kJ/mol .

- Heat Capacity (Cp) : Measured using differential scanning calorimetry (DSC) or adiabatic calorimetry.

- Phase Transitions : Polymorphism is assessed via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How do electronic effects of chlorine and amine substituents influence the compound’s reactivity and π-electron delocalization?

The electron-withdrawing Cl groups reduce electron density on the benzene ring, while -NH₂ groups donate electrons via resonance. This creates a polarized π-system, enhancing electrophilic substitution at specific positions. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) and predict sites for further functionalization .

Q. What challenges arise in utilizing this compound for supramolecular or conductive materials?

- Self-Assembly : The steric bulk of Cl and -NH₂ groups may hinder π-π stacking. Co-crystallization with complementary π-systems (e.g., quinones) can stabilize columnar assemblies.

- Conductivity : Charge-transfer complexes with acceptors (e.g., tetracyanoquinodimethane) may enhance conductivity. FI-TRMC (flash-induced time-resolved microwave conductivity) measurements reveal carrier mobility (~0.4 cm²V⁻¹s⁻¹ in optimized systems) .

Q. How can environmental persistence and degradation pathways be systematically studied?

- Analytical Methods : Use HS-SPME/GC-MS/MS to detect trace levels in water (detection limits <1 ng/L). Chlorobenzenes are quantified via isotope dilution (e.g., ¹³C-labeled internal standards) .

- Degradation Studies : Investigate photolysis (UV-Vis spectroscopy) and microbial degradation (aerobic/anaerobic batch reactors). Key intermediates (e.g., dichlorobenzenes) are monitored via LC-MS .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. For example, amine protons in DMSO-d₆ appear downfield (δ 5.0–6.0 ppm) due to hydrogen bonding. Cross-validation with X-ray crystallography (for solid-state structure) and computational modeling (for solution-state predictions) resolves ambiguities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.